molecular formula C12H14O3S B8340908 cis-5-(Acetylthio)-2-phenyl-1,3-dioxane

cis-5-(Acetylthio)-2-phenyl-1,3-dioxane

Cat. No.: B8340908
M. Wt: 238.30 g/mol
InChI Key: ZBXVFAIERREZMA-UHFFFAOYSA-N
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Description

cis-5-(Acetylthio)-2-phenyl-1,3-dioxane is a 1,3-dioxane derivative characterized by a phenyl group at the C2 position and an acetylthio (SAc) substituent at the C5 position in a cis-configuration. The 1,3-dioxane ring adopts a chair conformation, with substituents at C2 and C5 influencing steric and electronic properties. The acetylthio group introduces a sulfur atom, which enhances lipophilicity and alters reactivity compared to oxygen-based analogs (e.g., esters).

Properties

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

S-(2-phenyl-1,3-dioxan-5-yl) ethanethioate

InChI

InChI=1S/C12H14O3S/c1-9(13)16-11-7-14-12(15-8-11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3

InChI Key

ZBXVFAIERREZMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1COC(OC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of cis-5-(Acetylthio)-2-phenyl-1,3-dioxane include:

Compound Name Substituent at C5 Key Properties Reference
cis-5-Acetyloxy-2-phenyl-1,3-dioxane Acetyloxy (OAc) Higher polarity, ester group; MP: 98–101°C, Yield: 84%
cis-5-Diphenylacetyloxy-2-phenyl-1,3-dioxane Diphenylacetyloxy Bulky substituent; MP: 116–119°C, Yield: 86%
cis-2-Phenyl-1,3-dioxan-5-amine Amine (NH₂) Polar, hydrogen-bonding capability; Molecular formula: C₁₀H₁₃NO₂
5-Hydroxy-2-phenyl-1,3-dioxane Hydroxyl (OH) Highly polar, acidic proton; Potential for glycosylation or oxidation
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane 4-Bromobenzyloxy Aryl ether group; NMR: δ 5.19 (s, 2H, benzyloxy)

Key Observations:

  • Polarity and Solubility : Oxygen-based substituents (e.g., OAc, OH) increase polarity, enhancing water solubility. The acetylthio group (SAc) reduces polarity, favoring lipid solubility .
  • Thermal Stability : Melting points correlate with substituent bulkiness. For example, diphenylacetyloxy (MP: 116–119°C) has a higher MP than acetyloxy (98–101°C) due to increased van der Waals interactions .
  • Reactivity : Thioesters (SAc) are more nucleophilic and prone to hydrolysis or transacetylation compared to esters (OAc) .

Conformational Analysis

X-ray studies of 5-substituted-1,3-dioxanes (e.g., tert-butylsulfonyl derivatives) reveal that bulky groups at C5 induce chair conformations with axial orientation to minimize 1,3-diaxial strain. The acetylthio group, being smaller than tert-butylsulfonyl, may adopt an equatorial position, reducing steric hindrance and stabilizing the ring .

Spectroscopic Differences

  • ¹H NMR : The acetylthio group’s methyl protons are expected near δ 2.4–2.6 ppm (cf. δ 2.95 ppm for a methoxy group in ), with deshielding due to sulfur’s electronegativity.
  • ¹³C NMR : The thioester carbonyl (C=O) resonates at ~190–200 ppm, distinct from esters (~165–175 ppm) .

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